molecular formula C18H22N2O5S2 B2710511 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzene-1-sulfonamide CAS No. 941894-32-2

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzene-1-sulfonamide

Cat. No.: B2710511
CAS No.: 941894-32-2
M. Wt: 410.5
InChI Key: UKKWNOXCZACDJN-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The compound’s structure also includes an ethoxy group attached to a benzene ring, which is further connected to a sulfonamide group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-aminophenyl-1,1-dioxothiazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazine ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzene-1-sulfonamide is primarily related to its ability to inhibit certain enzymes. The sulfonamide group can mimic the structure of natural substrates of enzymes, allowing the compound to bind to the active site and inhibit enzyme activity. This inhibition can affect various molecular pathways, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzene-1-sulfonamide is unique due to its specific combination of a thiazine ring and an ethoxybenzenesulfonamide group. This structure imparts distinct chemical and biological properties, making it different from other sulfonamide compounds .

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-2-25-17-9-11-18(12-10-17)27(23,24)19-15-5-7-16(8-6-15)20-13-3-4-14-26(20,21)22/h5-12,19H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKWNOXCZACDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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